beta-Eudesmol
CAS No.: 473-15-4
Cat. No.: VC21355034
Molecular Formula: C15H28O
Molecular Weight: 224.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 473-15-4 |
---|---|
Molecular Formula | C15H28O |
Molecular Weight | 224.38 g/mol |
IUPAC Name | 2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
Standard InChI | InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
Standard InChI Key | YJHVMPKSUPGGPZ-GUIRCDHDSA-N |
Isomeric SMILES | C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
SMILES | CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Canonical SMILES | CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Chemical Characteristics and Properties
Beta-eudesmol is structurally characterized as a carbobicyclic compound with a trans-decalin backbone substituted at specific positions by functional groups. According to chemical classification, it is a tertiary alcohol and specifically the 2R,4aR,8aS-diastereoisomer of a trans-decalin substituted at positions 2, 4a, and 8 by 2-hydroxypropan-2-yl, methyl and methylidene groups, respectively .
Table 1: Chemical and Physical Properties of Beta-Eudesmol
Property | Value |
---|---|
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-decahydronaphthalen-2-yl]propan-2-ol |
CAS Number | 473-15-4 |
Alternative CAS | 51317-08-9 |
Canonical SMILES | CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
InChI Key | BOPIMTNSYWYZOC-VNHYZAJKSA-N |
Solubility | Slightly soluble in chloroform and methanol |
Predicted Relative Density | 0.95 g/cm³ |
Beta-eudesmol belongs to the broader class of sesquiterpenoids, which are terpenes containing 15 carbon atoms comprised of three isoprene units. The biosynthesis of these compounds occurs primarily through the mevalonic acid pathway in the cytosol, although recent evidence suggests crosstalk with the methyl-eritritol-phosphate pathway in the plastid .
Natural Sources and Occurrence
Beta-eudesmol has been identified in numerous plant species, contributing to their characteristic aromatic profiles and potentially to their traditional medicinal properties.
Table 2: Natural Sources of Beta-Eudesmol
Plant Species | Plant Part | Notes |
---|---|---|
Rhododendron dauricum | Not specified | Reported presence |
Humulus lupulus | Not specified | Reported presence |
Atractylodes lancea | Rhizomes | Used as extraction source |
Common walnut | Not specified | Food source |
Sweet basil | Not specified | Food source |
Ginkgo nuts | Not specified | Food source |
Burdock | Not specified | Food source |
Ginger | Not specified | Food source |
Cannabis | Not specified | Reported presence |
In terms of sensory characteristics, beta-eudesmol is described as having green and woody taste qualities, which contributes to the flavor profiles of the food items in which it naturally occurs . This compound is often extracted from plant material for research and commercial purposes, with the rhizomes of Atractylodes lancea being one documented source for extraction .
Biological Activities
Anticancer Properties
Beta-eudesmol has demonstrated significant anticancer activities through various mechanisms, particularly in inhibiting cancer cell migration, invasion, and proliferation across multiple cell lines.
Research has shown that beta-eudesmol significantly inhibits the migration and invasion of intrahepatic cholangiocarcinoma cells (HuCCT1). In concentration-dependent studies, exposure to 78.5, 157, and 240 µM of beta-eudesmol resulted in migration reductions to 59.4%, 29.7%, and 13.26%, respectively, compared to untreated control cells . Similarly, the same concentrations substantially reduced cell invasion to 62.98%, 41.09%, and 29.52%, respectively .
The compound also demonstrates antiproliferative effects against several cancer cell lines. Beta-eudesmol inhibits proliferation of HeLa, SGC-7901, and BEL-7402 cells at concentrations ranging from 10 to 100 µM . In animal models, it reduces tumor growth in H22 and S-180 mouse tumor models when administered at doses ranging from 2.5 to 5 mg/kg .
Additionally, beta-eudesmol possesses anti-angiogenic activity, inhibiting angiogenesis by suppressing CREB activation in growth factor signaling pathways . It specifically inhibits VEGF- and bFGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) at concentrations between 50-100 µM .
Neurological Effects
Beta-eudesmol exhibits promising effects on neuronal cells that suggest potential applications in neurological conditions. Research indicates that beta-eudesmol induces neurite outgrowth in rat pheochromocytoma cells, accompanied by activation of mitogen-activated protein kinase . This property suggests that the compound may be a promising lead for potentiating neuronal function and could help elucidate mechanisms underlying neuronal differentiation.
Metabolic Effects
Beyond its anticancer and neurological activities, beta-eudesmol has demonstrated effects on metabolic parameters in animal models. Studies have shown that beta-eudesmol increases food intake and plasma levels of ghrelin in rats . This suggests a potential role for the compound in appetite regulation and energy metabolism, which could be relevant for conditions involving metabolic dysregulation.
Molecular Mechanisms
Receptor Interactions
Beta-eudesmol interacts with several important cellular receptors, which explains many of its diverse biological effects.
Table 3: Receptor Interactions of Beta-Eudesmol
Receptor Type | Interaction Type | Effect | Effective Concentration |
---|---|---|---|
Nicotinic acetylcholine receptors (nAChRs) | Noncompetitive antagonist | Decreases open time and opening frequency of nAChR channels | 40-80 µM |
nAChRs | Noncompetitive antagonist | Increases decay phase of depolarization | 100 µM |
TRPA1 | Agonist | Activation | Not specified |
TRPV3 | Agonist | Activation | Not specified |
TRPM8 | Agonist | Activation | Not specified |
Beta-eudesmol acts as a noncompetitive antagonist of nicotinic acetylcholine receptors, decreasing the open time and opening frequency of nAChR channels at concentrations of 40 and 80 μM, and increasing the decay phase of depolarization at 100 μM in isolated mouse diaphragm muscle . Additionally, it functions as an agonist of the transient receptor potential (TRP) receptor subtypes TRPA1, TRPV3, and TRPM8 .
Signaling Pathway Modulation
The biological activities of beta-eudesmol are mediated through its effects on various signaling pathways. Research has demonstrated that beta-eudesmol significantly impacts the epithelial-mesenchymal transition (EMT) process in cancer cells. At both messenger ribonucleic acid and protein levels, it up-regulates the expression of the epithelial marker E-cadherin by 3-3.4-fold, while down-regulating the expression of mesenchymal markers vimentin (0.6-0.8-fold) and snail-1 (0.4-0.6-fold) . This modulation of EMT markers explains its ability to inhibit cancer cell migration and invasion.
Beta-eudesmol also modulates several key signaling pathways:
-
PI3K/AKT Pathway: The compound inhibits PI3K and AKT phosphorylation (0.5-0.8-fold decrease) , which are critical components of cell survival and proliferation pathways.
-
p38MAPK Pathway: Beta-eudesmol activates p38MAPK activity (1.2-3.6-fold increase) , which may contribute to its effects on cell differentiation and stress responses.
-
CREB Signaling: It suppresses CREB activation in growth factor signaling pathways, which contributes to its anti-angiogenic effects .
Research concludes that the anti-metastatic activity of beta-eudesmol might be due to its suppressive effect on EMT via modulating the PI3K/AKT and p38MAPK signaling cascades .
Analytical Methods and Preparation
For research purposes, beta-eudesmol can be prepared in various solvents, with dimethyl sulfoxide (DMSO) being commonly used for in vitro studies. According to available data, beta-eudesmol can achieve a solubility of approximately 25 mg/mL (112.43 mM) in DMSO, with sonication recommended to enhance dissolution .
Table 4: Stock Solution Preparation Guidelines for Beta-Eudesmol
Target Concentration | Amount of Compound |
---|---|
1 mM solution | 4.497 mL solvent per 1 mg |
5 mM solution | 0.8994 mL solvent per 1 mg |
10 mM solution | 0.4497 mL solvent per 1 mg |
For laboratory storage, it is recommended to keep the powdered form at -20°C for up to 3 years, while solutions in appropriate solvents should be stored at -80°C for up to 1 year .
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